molecular formula C11H23B B14645985 Dibutyl(prop-2-EN-1-YL)borane CAS No. 51851-76-4

Dibutyl(prop-2-EN-1-YL)borane

Cat. No.: B14645985
CAS No.: 51851-76-4
M. Wt: 166.11 g/mol
InChI Key: JPWHRWHZWQSFKF-UHFFFAOYSA-N
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Description

Dibutyl(prop-2-en-1-yl)borane is an organoboron compound of interest in advanced synthetic organic chemistry. It serves as a valuable reagent for researchers developing new catalytic methodologies and constructing complex molecular architectures. Its structure, featuring both alkyl and alkenyl substituents on the boron center, makes it a potential intermediate in metal-catalyzed cross-coupling reactions, similar to other alkenylboranes used in Suzuki-Miyaura couplings . Furthermore, organoboron compounds of this class can be activated for transmetalation via fluoride ions and copper(I) salts, a process that enhances their reactivity as carbon nucleophiles under mild conditions and allows for efficient cross-coupling, often within one hour at room temperature . This activation method provides a useful tool for chemists to increase the reactivity of alkenylboranes without requiring high temperatures. Researchers may also explore its utility in other transformations fundamental to organic synthesis, such as the preparation of unsymmetrically substituted alkenes or as a precursor for further functionalization. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions in a controlled environment.

Properties

CAS No.

51851-76-4

Molecular Formula

C11H23B

Molecular Weight

166.11 g/mol

IUPAC Name

dibutyl(prop-2-enyl)borane

InChI

InChI=1S/C11H23B/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3

InChI Key

JPWHRWHZWQSFKF-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for Dibutyl Prop 2 En 1 Yl Borane and Analogous Triorganoallylboranes

Stoichiometric Synthetic Routes to Allylboranes

Stoichiometric methods for the synthesis of allylboranes remain fundamental in organic chemistry, providing reliable access to a wide range of these valuable reagents. These approaches typically involve the use of stoichiometric amounts of boron-containing reagents and are well-established for their robustness and predictability.

Classical Hydroboration Approaches Utilizing Boron-Hydrogen Reagents

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, stands as a cornerstone for the synthesis of organoboranes. The hydroboration of allenes provides a direct route to allylic boranes. The regioselectivity of this reaction is influenced by the steric and electronic properties of both the allene (B1206475) and the borane (B79455) reagent.

For instance, the hydroboration of monosubstituted allenes with di(isopinocampheyl)borane ((Ipc)₂BH) typically yields (E)-allylic boranes with high selectivity. nih.gov This process is believed to proceed through a kinetically formed (Z)-allylic borane, which then isomerizes under thermodynamically controlled conditions to the more stable (E)-isomer via a methallylborane intermediate. nih.gov The reaction conditions, such as temperature, can be optimized to favor the kinetic product. For example, lowering the hydroboration temperature has been shown to improve the diastereoselectivity of the reaction. nih.gov

SubstrateBorane ReagentProductKey Feature
Monosubstituted allenesDi(isopinocampheyl)borane ((Ipc)₂BH)(E)-Allylic boranesHigh selectivity for the (E)-isomer under thermodynamic control. nih.gov
Phenylallene10-TMS-9-borabicyclo[3.3.2]decane(Z)-Allylic boraneKinetically controlled hydroboration leading to the (Z)-isomer. nih.gov

Organometallic Reagent-Based Synthesis of Allylborane Precursors (e.g., from Allylmetal Species and Boric Esters)

A widely employed and versatile method for the synthesis of allylboranes involves the reaction of an allylmetal species with a boron electrophile, such as a boric ester or a haloborane. nih.gov This approach allows for the direct installation of the allyl group onto the boron atom.

A common strategy is the reaction of a Grignard reagent, such as allylmagnesium bromide, with a trialkoxyborane. However, this reaction can sometimes be complicated by the formation of polyaddition products. nih.gov To circumvent this, the reaction conditions, including the nature of the borylating agent and the temperature, must be carefully controlled. The use of sterically hindered trialkoxyboranes, like triisopropyl borate, can often limit the extent of polyaddition. nih.gov

Another effective approach is the reaction of an allyllithium or allylmagnesium reagent with a boronic ester. This method is particularly useful for the synthesis of non-symmetrical borinic acids and their derivatives. nih.gov The reaction generally proceeds with high efficiency and tolerates a range of functional groups on both the organometallic reagent and the boronic ester. nih.gov

Allylmetal SpeciesBoron ElectrophileProduct Type
Allylmagnesium bromideTrialkoxyboranes (e.g., trimethyl borate, triisopropyl borate)Triallylboranes/Allylboronic esters
Allyllithium/Allylmagnesium bromideBoronic estersNon-symmetrical borinic acids/esters
Allylmagnesium bromideDiisopinocampheylchloroborane (Ipc₂BCl)Allyldiisopinocampheylborane

Preparation Strategies for Chiral Allylborane Derivatives (e.g., those derived from α-pinene)

The development of chiral allylborane reagents has been a significant advancement in asymmetric synthesis, enabling the enantioselective allylation of aldehydes and ketones to produce valuable homoallylic alcohols. york.ac.uk A prominent class of these reagents is derived from the readily available chiral natural product, α-pinene. researchgate.net

Diisopinocampheylborane (Ipc₂BH), prepared by the hydroboration of α-pinene with borane, is a key precursor to chiral allylboranes. york.ac.uk This chiral borane can be converted to allyldiisopinocampheylborane by reaction with allylmagnesium bromide. york.ac.uk An alternative and often more convenient preparation involves the reaction of diisopinocampheylchloroborane (Ipc₂BCl), also derived from α-pinene, with allylmagnesium bromide. york.ac.uk

These chiral allylboranes derived from α-pinene have demonstrated high levels of enantioselectivity in their reactions with aldehydes. The direct attachment of the boron atom to the chiral isopinocampheyl groups is thought to be responsible for the high degree of stereochemical control. york.ac.uk

Chiral AuxiliaryPrecursorReagentApplication
(+)-α-PineneDiisopinocampheylborane (Ipc₂BH)AllyldiisopinocampheylboraneAsymmetric allylation of aldehydes. york.ac.uk
(+)-α-PineneDiisopinocampheylchloroborane (Ipc₂BCl)AllyldiisopinocampheylboraneAsymmetric allylation of aldehydes. york.ac.uk

Catalytic Approaches to Allylborane Synthesis

Catalytic methods for the synthesis of allylboranes represent a more atom-economical and environmentally benign alternative to stoichiometric routes. These approaches often utilize transition metals to facilitate the borylation of various allylic substrates.

Transition-Metal-Catalyzed Borylation of Allylic Substrates

Transition-metal catalysis has emerged as a powerful tool for the synthesis of allylboranes, with various metals, including palladium and copper, being employed. ineosopen.orgrsc.org These catalytic systems enable the borylation of a wide range of allylic substrates, such as allylic alcohols, ethers, amines, and carbonates. rsc.orgnih.gov The use of unactivated allylic alcohols is particularly advantageous as it minimizes the generation of waste byproducts. rsc.org

Copper-Catalyzed Methodologies (e.g., from Allylic Acetates or Nitroalkanes)

Copper catalysis has proven to be particularly effective for the synthesis of allylboranes. Copper-catalyzed borylation reactions often proceed under mild conditions and exhibit high selectivity.

One notable method involves the copper-catalyzed γ-selective and stereospecific substitution of allylic carbonates with a diboron (B99234) reagent. acs.org This reaction allows for the selective introduction of the boryl group at the γ-position relative to the leaving carbonate group and can be used to prepare functionalized allylboronates. acs.org Furthermore, the reaction of optically active allylic carbonates proceeds with complete chirality transfer to produce optically active allylboronates. acs.orgresearchgate.net

More recently, a novel copper-catalyzed borylation of allylic nitroalkanes has been developed. chemrxiv.orgresearchgate.netchemrxiv.org This method is significant as it utilizes the versatile reactivity of nitroalkane precursors and tolerates a variety of functional groups, providing straightforward access to diversely substituted allylboronic esters in high yields. chemrxiv.orgresearchgate.netchemrxiv.orgqmul.ac.ukacs.org The reaction is believed to proceed through a mechanism that has been rationalized by both experimental studies and DFT calculations. chemrxiv.orgchemrxiv.org

SubstrateCatalyst SystemProductKey Features
Allylic CarbonatesCu(O-t-Bu)/Xantphosγ-Borylated allylboronatesHigh γ-selectivity and stereospecificity. acs.orgresearchgate.net
Allylic NitroalkanesCuI or CuCN with a base (e.g., MeOLi)Functionalized allylboronic estersHigh functional group tolerance and good yields. chemrxiv.orgresearchgate.netqmul.ac.ukacs.org
Palladium-Catalyzed Methodologies

Palladium catalysis offers a versatile and mild approach for the synthesis of triorganoallylboranes and their derivatives, providing an alternative to traditional methods. diva-portal.org These methodologies typically involve the reaction of an allylic substrate with a diboron reagent in the presence of a palladium catalyst. diva-portal.org A variety of allylic precursors, including allylic alcohols, acetates, and carbonates, can be employed. diva-portal.orgrsc.org

One prominent method involves the palladium-catalyzed reaction of allylic alcohols with diboronic acid. nih.gov This process has been shown to be effective for the preparation and isolation of functionalized allylboronic acids, which can be subsequently used or converted to other derivatives. nih.gov For instance, catalysts prepared by dissolving PdCl₂ in aqueous HCl have proven effective, while catalysts with phosphine (B1218219) ligands were found to be ineffective under certain conditions. nih.gov The reactions can proceed rapidly with low catalyst loadings, often between 0.2–0.5 mol %. nih.gov

Another approach utilizes allylic carbonates containing alkyne groups, which can be borylated using a palladium catalyst to form either allyl- or alkenylboronates depending on the ligand used. rsc.org This highlights the crucial role of the ancillary ligand in directing the reaction's outcome. The development of new palladium-catalyzed transformations continues to expand the scope and utility of this method for accessing diverse allylborane reagents. diva-portal.org

Below is a table summarizing representative palladium-catalyzed methods for the synthesis of allylboron compounds.

Allylic SubstrateBoron SourceCatalyst SystemProduct TypeRef.
Allylic AlcoholsDiboronic AcidPdCl₂ in aq. HClAllylboronic Acids nih.gov
Allylic AcetatesDiboronate ReagentsPd₂(dba)₃Allylboranes diva-portal.org
Allylic CarbonatesBis(pinacolato)diboronPd Catalyst with PCy₃Allylboronates rsc.org

Design and Optimization of Ligands for Catalytic Allylborane Formation

Phosphine ligands are widely employed, and their effects have been studied extensively. liv.ac.uk Electron-donating phosphines, such as Tricyclohexylphosphine (PCy₃), have been shown to enhance the rate of nucleophilic attack at the allylpalladium intermediate, leading to faster reactions compared to less donating ligands like Triphenylphosphine (PPh₃). acs.orgliv.ac.uk Conversely, strong π-accepting phosphines can result in extremely low conversions. acs.org The steric bulk of the ligand is also a critical factor, as it can facilitate reductive elimination and influence the regiochemical outcome of the borylation. nih.govnih.gov For example, in the copper-catalyzed allylboration of alkynes, the use of PCy₃ as a ligand resulted in mixtures of regioisomers for certain substrates, whereas PPh₃ led to the formation of a specific isomer. nih.gov

In enantioselective catalysis, the development of chiral ligands is paramount. acs.org Phosphoramidites and diamidophosphites have emerged as highly effective ligand classes for palladium-catalyzed asymmetric allylic substitutions, often providing higher enantioselectivities than traditional phosphine ligands. acs.org The delicate balance between the steric and electronic properties of the ligand is crucial for achieving high regio- and enantiocontrol. acs.org The choice of ligand can even lead to divergent reaction pathways; for instance, the use of PCy₃ in the palladium-catalyzed borylation of allylic carbonates containing alkyne groups leads to allylboronates, while N-heterocyclic carbene (NHC) ligands can favor the formation of alkenylboronates. rsc.org

The table below illustrates the influence of different ligand types on the outcome of catalytic allylborane synthesis.

Ligand TypeKey FeatureInfluence on ReactionExample Ligand(s)Ref.
Monodentate PhosphinesElectron-donatingEnhances reaction ratePCy₃, PⁿBu₃ liv.ac.uk
Monodentate PhosphinesSteric Bulk / Electron-acceptingLow to no conversionP(OPh)₃ acs.org
Bidentate PhosphinesBite Angle / ChiralityControls regioselectivity and enantioselectivity(±)-BINAP nih.gov
PhosphoramiditesChiral ScaffoldsHigh enantioselectivity in asymmetric reactions(Sᵃˣ,S,S)-L11 acs.org
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsCan alter reaction pathway (e.g., to alkenylboronates)N/A rsc.org

Post-Synthetic Modifications and Chemical Derivatization of Triorganoallylboranes

Once synthesized, triorganoallylboranes like Dibutyl(prop-2-en-1-yl)borane can undergo various post-synthetic modifications to enhance their stability, modify their reactivity, or facilitate their purification and handling. A primary challenge with many triorganoboranes is their sensitivity to air and moisture. nih.gov Therefore, a common and highly useful derivatization is their conversion into more stable organoboron compounds. diva-portal.org

A frequent modification involves the transformation of the initial allylborane or allylboronic acid into a corresponding boronic ester, such as a pinacol (B44631) ester. nih.goved.ac.uk These esters are generally less Lewis-acidic, more stable towards air and moisture, and easier to handle and purify via standard techniques like chromatography compared to their triorganoborane or boronic acid precursors. ed.ac.uk

Another important derivatization is the conversion of allylboronic acids into potassium trifluoro(allyl)borate salts. diva-portal.org These salts are typically crystalline, air-stable solids that can be stored for extended periods and are easily handled, making them convenient reagents in subsequent synthetic steps, such as cross-coupling reactions. diva-portal.org

The versatility of the borane moiety itself allows for a wide range of transformations. The carbon-boron bond can be cleaved and replaced with a variety of other atoms, including oxygen (via oxidation) or deuterium, or used to form new carbon-carbon bonds. msu.edu While these reactions are often considered applications rather than post-synthetic modifications of the reagent itself, they underscore the chemical potential inherent in the initially synthesized allylborane. The ability to transform the borane group is a key feature of organoborane chemistry.

Methodological Considerations for the Synthesis and Research-Scale Handling of this compound Reagents

The synthesis and handling of triorganoallylboranes, including this compound, on a research scale demand careful methodological considerations due to their inherent reactivity and instability. These compounds are typically sensitive to both oxygen and moisture, necessitating the use of inert atmosphere techniques. nih.gov

All manipulations should be conducted under a dry, inert atmosphere, such as nitrogen or argon, using either a Schlenk line or a glovebox. All glassware must be rigorously dried prior to use, typically by oven-drying or flame-drying under vacuum. The solvents used for the reaction and for any subsequent workup or transfer must be anhydrous and deoxygenated.

The choice of borane source is also a critical consideration. Reagents like borane-dimethyl sulfide (B99878) (BMS) and borane-tetrahydrofuran (B86392) (BH₃–THF) are common but have disadvantages related to volatility, odor, and stability. cardiff.ac.uk The development of more stable and easily handled borane complexes is an ongoing area of research. cardiff.ac.uk

Due to the sensitivity of the target compound, purification can be challenging. Direct purification by methods such as silica (B1680970) gel chromatography is often not feasible for reactive triorganoboranes. Instead, purification may involve distillation or crystallization under an inert atmosphere. A more practical strategy, as noted previously, is the in-situ conversion of the crude triorganoallylborane into a more robust derivative, such as an allylboronic ester or a potassium trifluoro(allyl)borate. diva-portal.orgnih.gov These derivatives are generally more stable and can be purified using standard laboratory techniques. nih.gov For instance, synthesized allylboronic acids have been successfully isolated by precipitation from the reaction mixture with degassed brine under inert conditions. nih.gov

Mechanistic Insights and Reaction Dynamics of Dibutyl Prop 2 En 1 Yl Borane Transformations

Fundamental Allylboration Mechanisms

The stereochemical outcome of the reaction between an allylborane and a carbonyl or imine functional group is largely determined by the geometry of the transition state. Decades of experimental and computational studies have led to robust models that can predict the stereochemistry of the products with a high degree of accuracy.

The stereoselectivity observed in the allylboration of aldehydes and ketones is frequently rationalized using the Zimmerman-Traxler model. openochem.orgharvard.edu This model posits a concerted, pericyclic mechanism that proceeds through a highly ordered, six-membered chair-like transition state. openochem.orgacs.orgnih.gov In this arrangement, the boron atom of the dibutyl(prop-2-en-1-yl)borane coordinates to the oxygen atom of the carbonyl group, forming a cyclic structure.

Key features of the Zimmerman-Traxler model include:

Chair-like Conformation: The transition state is predicted to adopt a chair conformation over a higher-energy boat-like arrangement to minimize steric strain. acs.orgnih.gov

Equatorial Preference: To avoid unfavorable 1,3-diaxial steric interactions, the larger substituent on the aldehyde or ketone (R group) typically occupies a pseudo-equatorial position. harvard.eduacs.org

Stereochemical Correlation: The geometry of the allylborane directly translates to the stereochemistry of the product. An (E)-allylborane leads to the anti diastereomer, while a (Z)-allylborane yields the syn diastereomer. harvard.eduacs.org Boron-based reagents are known to reliably follow these stereochemical pathways. harvard.edu

While the equatorial preference is a general rule, exceptions have been noted. For instance, reactions involving certain γ,γ-disubstituted allylzinc species have shown that the aldehyde's substituent may prefer a pseudo-axial position to circumvent other competing gauche interactions. acs.orgnih.gov However, for typical allylborations with reagents like this compound, the classic Zimmerman-Traxler model remains a powerful predictive tool.

Table 1: Stereochemical Prediction based on Zimmerman-Traxler Model
Allylborane GeometryPredicted Transition StateMajor Product Diastereomer
(E)-IsomerChair-like, R group equatorialAnti
(Z)-IsomerChair-like, R group equatorialSyn

While allylborations can proceed thermally, the reaction rate can be significantly enhanced through the use of Lewis acids. nih.govwikipedia.org Lewis acids function as catalysts by activating the substrate, thereby lowering the energy barrier of the reaction. wikipedia.orgacs.org

The mechanism of Lewis acid activation typically involves the coordination of the Lewis acid to a Lewis basic site on one of the reactants. wikipedia.org In the context of allylboration of aldehydes with allylboronates, theoretical and experimental studies have shown that the Lewis acid (e.g., AlCl₃, Sc(OTf)₃) coordinates to one of the oxygen atoms of the boronate ester. acs.orgnih.govrsc.org This coordination increases the electrophilicity of the boron atom, making the allylboronate a more potent allylating agent. acs.org This activation occurs within a closed, bimolecular transition state. nih.gov

Computational studies using Density Functional Theory (DFT) have corroborated this mechanism, indicating that the reaction path involving Lewis acid coordination to a boronate oxygen has a significantly lower activation energy compared to the uncatalyzed reaction or a pathway where the Lewis acid coordinates to the carbonyl oxygen. acs.orgacs.org This electrophilic activation of the boron center is a key principle in developing catalytic asymmetric allylboration reactions. nih.govacs.org

Regioselectivity in these reactions refers to the preference for bond formation at one of two possible sites on the allyl group (the α- or γ-carbon). wikipedia.orgyoutube.com In the reactions of this compound, the addition almost invariably occurs at the γ-carbon of the allyl group, proceeding through the aforementioned six-membered cyclic transition state. rsc.orgacs.org This high regioselectivity is a characteristic feature of allylboron reagents. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is a defining characteristic of allylboration reactions. acs.org As detailed by the Zimmerman-Traxler model, the diastereoselectivity (syn vs. anti) is controlled by the (Z) or (E) geometry of the double bond in the allylborane. nih.gov

Furthermore, in reactions involving chiral aldehydes or catalysts, enantioselectivity becomes a critical consideration. The facial selectivity of the carbonyl or imine group (i.e., which enantiotopic face the allyl group attacks) is determined by the steric and electronic environment created by the chiral substrate or catalyst. High levels of diastereoselectivity and enantioselectivity can be achieved, making allylboration a powerful tool for the construction of complex molecules with multiple stereocenters. acs.orgnih.gov The predictable nature of the chair-like transition state allows for rational design of stereoselective syntheses. rsc.org

Reaction Pathways with Diverse Substrates

The versatility of this compound and related allylboron reagents is demonstrated by their effective reaction with a wide range of electrophilic substrates, most notably those containing carbon-oxygen and carbon-nitrogen multiple bonds.

The addition of allylboranes to aldehydes and ketones is a widely used method for the synthesis of homoallylic alcohols. acs.org These reactions are known for their high yields and exceptional stereocontrol. acs.org

Aldehydes: Aldehydes are highly reactive substrates for allylboration. The reaction can be accelerated by Lewis acids, allowing it to proceed smoothly even at low temperatures (-78 °C) to furnish homoallylic alcohols in high yields. nih.gov The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model. openochem.org

Ketones: Ketones are generally less reactive than aldehydes, but their allylboration is a valuable method for creating tertiary alcohols containing adjacent quaternary and tertiary stereocenters. acs.orgnih.gov Allylboronic acids have been shown to react readily with a broad scope of ketones under mild, neutral conditions with high anti stereoselectivity. acs.org In some cases, such as with α-keto acids, the reaction may proceed through an acylboronate intermediate, leading to syn stereoselectivity. acs.org

Table 2: Representative Substrates in Allylboration
Substrate ClassTypical ProductKey Mechanistic FeatureReference
AldehydesHomoallylic AlcoholZimmerman-Traxler Transition State openochem.orgnih.gov
KetonesTertiary Homoallylic AlcoholCreation of adjacent quaternary/tertiary stereocenters acs.orgnih.gov
IminesHomoallylic AmineGenerally lower electrophilicity than carbonyls acs.orgthieme-connect.com
Acyl IminesN-Acyl Homoallylic AmineEnhanced reactivity and selectivity nih.gov

The allylboration of imines provides a direct route to homoallylic amines, which are valuable synthetic intermediates and structural motifs in bioactive molecules. nih.govthieme-connect.comresearchgate.net

Imines are generally less electrophilic than their corresponding aldehydes and ketones due to the lower electronegativity of nitrogen compared to oxygen. thieme-connect.com Consequently, their allylation can be more challenging. thieme-connect.com Despite this, organoboron reagents are attractive for these transformations due to their stability, functional group tolerance, and operational simplicity. thieme-connect.com

The stereochemical course of imine allylboration can also be understood through cyclic transition state models, similar to carbonyls. However, significant differences can arise. thieme-connect.com For example, research has shown that the reaction of γ-substituted allylic boroxines with non-stabilized acyclic imines can lead to an unexpected anti-selectivity. This outcome was attributed to a rapid, Lewis acid-catalyzed E-to-Z isomerization of the imine prior to the allylboration event, highlighting that the reaction mechanism can be more complex than a simple carbonyl analogy would suggest. acs.org The development of catalytic, enantioselective methods for the allylboration of imines, particularly acyl imines which show enhanced reactivity, is an active area of research. acs.orgnih.gov

Allylborane Reactivity with Unsaturated Hydrocarbons (e.g., Allenes, Alkynes)

The reactivity of allylboranes, including this compound, with unsaturated hydrocarbons like allenes and alkynes is a cornerstone of modern synthetic chemistry, enabling the formation of complex molecular architectures. These reactions typically proceed through concerted transition states, leading to the creation of new carbon-carbon bonds with a high degree of regio- and stereocontrol.

With allenes, allylboranes can be generated in situ through processes mediated by frustrated Lewis pairs (FLPs). For instance, a pyridonate borane (B79455) can activate molecular hydrogen, which then participates in the hydroboration of an allene (B1206475) to form a nucleophilic allylborane. nih.govresearchgate.net This atom-economic approach creates a reactive intermediate capable of further transformations. nih.gov The palladium-catalyzed enantioselective diboration of prochiral allenes also generates a chiral allylboron intermediate, which is a versatile reagent for the allylation of carbonyl compounds. acs.org

The reaction with alkynes, known as allylboration of alkynes, is a powerful method for synthesizing borylated 1,4-dienes. nih.gov This transformation often involves a copper-catalyzed or a cooperative copper/palladium-catalyzed mechanism. The general cycle begins with the formation of a boryl-copper complex, which then adds across the alkyne's triple bond in a syn-fashion to yield a β-boryl-substituted alkenyl copper species. nih.gov This intermediate then reacts with an allylic compound. A significant challenge in these reactions is controlling selectivity, including chemoselectivity (borylcupration of the alkyne vs. direct borylation of the allyl source), regioselectivity of the alkyne borylcupration, and α- vs. γ-selectivity in the subsequent allylation step. nih.gov The choice of ligands and reaction conditions is crucial for directing the outcome. For example, using different phosphine (B1218219) ligands like PPh₃ or PCy₃ can influence whether the α- or γ-allylation product is favored. nih.gov

Hydroboration of alkynes with dialkylboranes (R₂BH) is a related process where the borane adds across the triple bond. This reaction proceeds via a concerted, syn-addition mechanism, similar to the hydroboration of alkenes. masterorganicchemistry.com The boron atom typically adds to the less substituted carbon, leading to an anti-Markovnikov product. masterorganicchemistry.comorganicchemistrytutor.comyoutube.comyoutube.com The resulting alkenylborane is an enol precursor that tautomerizes to a more stable ketone or, in the case of terminal alkynes, an aldehyde. masterorganicchemistry.comorganicchemistrytutor.com The use of bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the regioselectivity of the addition. organicchemistrytutor.comyoutube.com

Table 1: Selectivity in Catalytic Allylboration of Alkynes
Catalyst SystemAlkyne TypeAllylic SubstrateMajor ProductKey Selectivity FeatureReference
Cu/PCy₃DiphenylacetyleneCinnamyl phosphateγ-AllylationHigh γ-regioselectivity nih.gov
Cu/(±)-BINAP or PPh₃Phenylacetylene derivativesSecondary allylic phosphatesγ-Allylationγ-Regioselectivity nih.gov
Cu/PCy₃Internal dialkyl alkynesSecondary allylic phosphatesMixture of α/γ isomersα-product has Z-geometry nih.gov
Cu/Chiral NHC ligandTerminal alkynesAllylic bromidesChiral branched 1,4-dienesHigh chemo-, stereo-, regio-, and enantioselectivity nih.gov

Intramolecular Rearrangements and Isomerizations within Allylborane Systems

Allylborane systems are dynamic, capable of undergoing several types of intramolecular rearrangements and isomerizations that can influence their reactivity and the stereochemical outcome of their reactions. One of the most significant of these is the permanent allylic rearrangement, also known as a 1,3-borotropic shift. acs.orgacs.org This process involves the migration of the boron group from one end of the allyl moiety to the other. This rearrangement can be deleterious in many synthetic applications as it leads to a mixture of isomers and a potential loss of regiochemical and stereochemical integrity. acs.org However, allylboranes generally benefit from a higher barrier to this 1,3-metallotropic shift compared to their allylic lithium, magnesium, zinc, and copper counterparts. acs.org

Another critical isomerization process is the E-to-Z isomerization of the double bond within the allylborane structure or in related substrates. Computational and experimental studies have shown that in certain reactions, such as the allylation of imines with γ-substituted allylic boroxines, a rapid and exergonic E-to-Z isomerization can occur prior to the carbon-carbon bond-forming step. acs.org This pre-equilibrium can lead to unexpected diastereoselectivity in the final product. acs.org Similarly, alkene isomerization is a key feature in tandem reactions, where a catalyst first promotes the transposition of a double bond to form a thermodynamically more stable internal alkene before the subsequent reaction step. researchgate.netnih.gov Mechanisms for transition-metal-catalyzed alkene isomerization often involve either an alkyl pathway (insertion and β-hydride elimination) or a π-allyl pathway (oxidative addition of an allylic C-H bond followed by reductive elimination). nih.govrsc.org

These isomerization processes are not limited to the allylborane itself but can also be part of a broader catalytic cycle. For example, tandem borylation–isomerization–allylboration sequences have been developed to synthesize specific isomers of complex molecules. acs.org In these sequences, an initial product may isomerize to a more thermodynamically stable form, which then proceeds to react. acs.org

Table 2: Types of Isomerizations in Allylborane Systems
Isomerization TypeDescriptionMechanistic FeatureSynthetic ImplicationReference
1,3-Borotropic ShiftMigration of the boron group between the α and γ positions of the allyl system.Pericyclic rearrangement.Can lead to product mixtures; generally slower for boron than other metals. acs.orgacs.org
E/Z IsomerizationInterconversion between E and Z isomers of the double bond.Can be catalyzed by Lewis acids (e.g., boroxine) prior to reaction.Affects the diastereoselectivity of the subsequent addition reaction. acs.org
Double Bond TranspositionMigration of the double bond position within an alkene chain.Often catalyzed by transition metals via π-allyl or alkyl intermediates.Enables tandem reactions, converting terminal alkenes to internal alkenes. researchgate.netnih.gov

Elucidation of Ligand Exchange Processes and Catalyst Regeneration in Catalytic Cycles

In catalytic reactions involving organoboron compounds, ligand exchange and catalyst regeneration are fundamental processes that dictate the efficiency and viability of the catalytic cycle. nih.govacs.org The boron center can act as a Lewis acid, coordinating with and activating substrates. nih.gov The catalytic cycle often relies on the reversible binding and dissociation of ligands or substrates to the active catalyst. researchgate.net

A key concept in this area is "boron-ligand cooperation," where a substituent covalently bonded to the boron atom actively participates in a bond activation step, transforming into a datively bound ligand during the process. researchgate.net This mode of action is distinct from classic intramolecular frustrated Lewis pairs and has applications in metal-free catalysis. researchgate.net For instance, in the borylation of heteroarenes, an in situ generated haloborane can act as a hidden catalyst, participating in an electrophilic borylation cycle. researchgate.net

Catalyst regeneration is the final step that closes the catalytic loop, returning the catalyst to its active state for the next turnover. In the context of C-H borylation, for example, a proposed cycle involves the oxidative addition of a metal catalyst (e.g., Iridium) into a C-H bond, followed by reductive elimination that forms the borylated product and regenerates the active metal-boryl species. rhhz.net The regeneration step itself can involve a sequence of oxidative addition and reductive elimination, consuming a diboron (B99234) reagent to restore the catalytically active species. rhhz.net

The kinetics of ligand exchange can vary significantly depending on the solvent and the stability of the borane complexes involved. researchgate.net Studies have established binding affinity scales for borane with various nucleophiles, which help in understanding and predicting the behavior of these species in solution. Kinetic studies suggest that ligand exchange often occurs through a bimolecular Sₙ2-type reaction. researchgate.net

Table 3: Generalized Steps in a Boron-Involved Catalytic Cycle
StepProcessDescriptionReference
1Catalyst ActivationGeneration of the active catalytic species, which may involve ligand dissociation or interaction with a co-catalyst. nih.govresearchgate.net
2Substrate Binding/ActivationThe organoboron catalyst (or a metal catalyst) binds to the substrate(s), often activating them for the subsequent reaction (e.g., C-H bond activation). researchgate.netrhhz.net
3Key Bond Formation/CleavageThe primary chemical transformation occurs (e.g., C-B bond formation). This can involve steps like oxidative addition, migratory insertion, or reductive elimination. rhhz.netnih.gov
4Product ReleaseThe product dissociates from the catalyst. researchgate.net
5Catalyst RegenerationThe catalyst is returned to its initial active state, ready for another cycle. This may involve ligand exchange or reaction with a stoichiometric reagent (e.g., a diboron compound). researchgate.netrhhz.net

Computational Probing of Reaction Energy Surfaces and Transition Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving allylboranes. researchgate.netnih.gov These studies provide detailed insights into reaction energy surfaces, the geometries of transition states, and the factors controlling stereoselectivity. researchgate.netnih.gov

For the classic allylboration of aldehydes, DFT calculations have confirmed that the reaction proceeds through a cyclic, six-membered chair-like transition state. researchgate.netacs.org Computational models can accurately predict the stereochemical outcome by comparing the relative energies of competing transition state structures. researchgate.netresearchgate.net For example, in the asymmetric allylboration catalyzed by BINOL-derived acids, catalyst distortion and the roles of different acidic sites have been identified as key factors in determining stereoselectivity. nih.govresearchgate.net The energy difference (ΔΔG‡) between the transition states leading to different stereoisomers can be calculated to rationalize the observed enantiomeric excess. researchgate.net

Computational studies have also been crucial in understanding intramolecular rearrangements. Ab initio studies of the C₃BH₇ potential energy surface have mapped out the pathways and activation barriers for processes like the 1,3-shift in allylborane. acs.org Similarly, DFT has been used to investigate the mechanism of carboboration reactions, rationalizing the observed chemo- and regioselectivity. researchgate.net

In catalytic systems, computational methods help to map the entire catalytic cycle, identifying intermediates and transition states. rhhz.net For instance, in the iridium-catalyzed borylation of methane (B114726), DFT studies revealed that a metal-organic framework can stabilize a low-coordinate iridium-boryl catalyst, thereby lowering the activation barrier for methane C-H activation. rhhz.net The calculations detailed a cycle involving Ir(III)/Ir(V) intermediates. rhhz.net Such computational probing of reaction pathways provides a level of detail that is often inaccessible through experimental means alone, guiding the design of more efficient and selective catalysts. researchgate.net

Table 4: Representative Computed Energy Barriers from DFT Studies
ReactionComputational MethodSystem/Feature StudiedCalculated Energy Barrier (kcal/mol)Reference
Vinylogous Wolff RearrangementM062XTS1 (Addition of C18 to C3=C4)0.05 nih.govresearchgate.net
Vinylogous Wolff RearrangementM062XTS2 (Bond dissociation from INT1)20.37 (relative to INT1) nih.gov
(CH)₂(BH)₂ Rearrangement[MP4/6-311+G(d,p)]//MP2/6-31G(d)Isomerization of carborane isomersHigh activation barriers separating isomers nih.gov
Ru-catalyzed "Cage Walking"DFTRu-C to Ru-B conversion in a carborane complexΔG = -8.9 (thermodynamically favorable) acs.org

Advanced Applications of Dibutyl Prop 2 En 1 Yl Borane in Asymmetric Synthesis

Enantioselective Carbon-Carbon Bond Formation with Allylboranes

The addition of an allyl group from an allylborane to an electrophile, known as allylboration, is a cornerstone reaction for creating stereogenic centers. When conducted under catalytic asymmetric conditions, it provides access to a wide range of enantiomerically enriched compounds.

The development of catalytic methods for asymmetric allylboration has been a significant advancement, as it allows for the generation of chiral products using only a small amount of a chiral catalyst, avoiding the need for stoichiometric chiral reagents. wikipedia.org These reactions typically involve the in-situ formation of a more reactive, chiral allylmetal species that then adds to an electrophile with high facial selectivity.

Ketones, which are less reactive than aldehydes, have been successfully employed in catalytic enantioselective allylboration. acs.org For instance, copper-based catalysts are often effective. The reaction between an allylboronate and a ketone can be catalyzed by a chiral copper-phosphine complex, such as CuF−iPr-DuPHOS, often with a co-catalyst like La(OiPr)3 to facilitate the transmetalation step. acs.org This process generates an active allylcopper nucleophile that adds to the ketone, yielding chiral tertiary homoallylic alcohols with high enantioselectivity. acs.orgnih.gov Chiral diols, particularly BINOL derivatives, have also been shown to catalyze the asymmetric allylboration of ketones and acyl imines, providing the desired products in good yields and excellent enantiomeric ratios. nih.govnih.govresearchgate.net

The scope of electrophiles extends beyond carbonyl compounds to include imines, which yield chiral homoallylic amines. nih.govnih.gov Copper-catalyzed reactions of allylboronates with N-phosphinoylimines, using chiral N-heterocyclic carbene (NHC) ligands, afford homoallylamides with high yields and enantiomeric ratios up to 98.5:1.5. nih.gov These catalytic systems demonstrate broad applicability for aryl, heteroaryl, and alkyl-substituted imines.

Table 1: Examples of Catalytic Asymmetric Allylboration of Various Electrophiles This table is interactive. Click on the headers to sort the data.

Electrophile Type Catalyst System Typical Enantiomeric Ratio (e.r.) / Excess (e.e.) Product Type
Ketone CuF−iPr-DuPHOS / La(OiPr)3 Up to 93% ee Tertiary Homoallylic Alcohol
Ketone Chiral BINOL-derived Diols 95:5 - 99.5:0.5 e.r. Tertiary Homoallylic Alcohol
Acyl Imine (S)-3,3′-Ph2-BINOL 95:5 - 99.5:0.5 e.r. Homoallylic Amide
N-Phosphinoylimine Chiral NHC-Cu Complex Up to 98.5:1.5 e.r. Homoallylic Amide

In the synthesis of complex molecules that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). numberanalytics.com Allylboration reactions are highly predictable in this regard, typically proceeding through a highly ordered, chair-like Zimmerman-Traxler transition state. acs.org This model allows for the reliable prediction of the diastereomeric outcome based on the geometry of the allylborane (E or Z) and the existing stereochemistry of the electrophile (e.g., a chiral aldehyde).

This predictable diastereoselectivity is a powerful tool for building complex molecular frameworks. acs.org For example, the reaction of a chiral allylboron reagent with a chiral aldehyde (a "doubly diastereoselective" reaction) can be tuned to produce either the "matched" or "mismatched" diastereomer with high selectivity, providing access to different stereoisomers of a complex target. organicreactions.org This strategy has been applied in the total synthesis of natural products, where the precise arrangement of multiple stereocenters is essential for biological activity. acs.org The construction of adjacent quaternary stereocenters, a significant synthetic challenge, has also been achieved with high diastereoselectivity using differentially substituted allylboronates with ketimines. acs.org The ability to forge these complex stereochemical arrays in a single step highlights the strategic importance of diastereoselective allylboration in streamlining the synthesis of intricate molecular architectures. nih.govacs.org

The primary products of the allylboration of carbonyls and imines are homoallylic alcohols and homoallylic amines, respectively. These structures are valuable chiral building blocks in organic synthesis. organicreactions.orgnih.gov The alkene moiety can be further manipulated through various transformations, while the hydroxyl or amino group provides a handle for additional synthetic operations.

The asymmetric allylboration of aldehydes and ketones is a premier method for accessing chiral secondary and tertiary homoallylic alcohols. acs.orgorganicreactions.org Stoichiometric chiral reagents, such as B-allyldiisopinocampheylborane derived from α-pinene, provide excellent enantioselectivity with a wide range of aldehydes. harvard.edu Catalytic methods have expanded this capability, particularly for ketones, which were traditionally more challenging substrates. acs.org

Similarly, the enantioselective addition of allylboron reagents to imines or their derivatives provides a direct route to chiral homoallylic amines. nih.govnih.gov These reactions are crucial for the synthesis of nitrogen-containing natural products and pharmaceuticals. nih.govbeilstein-journals.org Catalytic systems, often employing copper or other transition metals, have been developed to afford these valuable products with high stereochemical purity. nih.gov The resulting N-protected homoallylamines can be readily deprotected to reveal the primary or secondary amine. nih.gov

Table 2: Synthesis of Chiral Homoallylic Alcohols and Amines via Allylboration This table is interactive. You can filter the data by entering a substrate type in the search box.

Substrate Type Boron Reagent Catalyst/Method Product Stereoselectivity
Aldehyde Allylboronate Lewis Acid Catalyzed Secondary Homoallylic Alcohol High Enantioselectivity
Ketone Allylboronate CuF/Chiral Phosphine (B1218219) Tertiary Homoallylic Alcohol High Enantioselectivity acs.org
Chiral Aldehyde Chiral Crotylborane Uncatalyzed Secondary Homoallylic Alcohol High Diastereoselectivity
N-Phosphinoylimine (Pinacolato)allylboron Chiral NHC-Cu Complex N-Phosphinoyl Homoallylamine High Enantioselectivity nih.gov
Acyl Imine Allyldiisopropoxyborane Chiral Diol N-Acyl Homoallylamine High Enantioselectivity nih.gov

Strategic Utilization in Functional Group Transformations and Derivatizations

Beyond their direct use in forming chiral alcohols and amines, allylborane reagents serve as precursors to versatile intermediates for a broader range of functional group transformations, most notably in cross-coupling reactions.

Allylboronic esters, which can be readily prepared from allylboranes, are valuable partners in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which typically uses a palladium catalyst to couple an organoboron compound with an organic halide, is a powerful method for C-C bond formation. nih.govwikipedia.org

The cross-coupling of allylboronic acid pinacol (B44631) esters with aryl or heteroaryl halides provides a direct route to allylarenes. organic-chemistry.org This reaction proceeds with high regioselectivity, forming the bond at the α-carbon of the allylboron reagent. organic-chemistry.org The versatility of the Suzuki-Miyaura coupling allows for the union of the C(sp³)-hybridized allyl partner with a C(sp²)-hybridized aryl or vinyl partner, a bond construction that is central to the synthesis of many complex organic molecules, including pharmaceuticals and materials. nih.gov Amine adducts of allylic triorganoboranes have also been highlighted as highly active reagents for catalytic cross-coupling, capable of reacting under conditions where sensitive functional groups remain intact. ineosopen.org

The introduction of an allyl group into a complex molecule via allylboration is a strategic maneuver that installs a highly versatile functional handle. acs.org The resulting carbon-carbon double bond in the homoallylic alcohol or amine product can participate in a wide array of subsequent transformations. This allows for the late-stage functionalization of advanced intermediates, enabling the diversification of molecular scaffolds and the completion of complex syntheses. rsc.orgnih.gov

For example, the olefin can undergo:

Oxidative cleavage (e.g., ozonolysis) to yield aldehydes or carboxylic acids.

Dihydroxylation to form diols with new stereocenters.

Epoxidation to generate epoxides, which are versatile electrophilic intermediates.

Metathesis reactions to form new carbon-carbon double bonds.

Hydrogenation to produce the saturated alkyl chain.

By using an allylborane intermediate to install this functionality, chemists can build a core molecular structure and then elaborate upon it in various ways, providing a divergent approach to a family of related complex molecules. This strategy is particularly valuable in medicinal chemistry for the generation of analog libraries and in the total synthesis of natural products where the allyl group serves as a linchpin for constructing key structural features. acs.org

Contributions to Total Synthesis and Chiral Building Block Development (General Perspectives)

The strategic application of Dibutyl(prop-2-en-1-yl)borane in the total synthesis of complex natural products lies in its ability to generate versatile chiral building blocks through diastereoselective allylation of carbonyl compounds. This reaction reliably produces homoallylic alcohols, which are pivotal intermediates containing a newly formed stereocenter and a terminal alkene. The alkene functionality serves as a handle for a wide array of subsequent chemical transformations, including but not limited to ozonolysis, epoxidation, and metathesis, thereby enabling the construction of complex carbon skeletons.

The homoallylic alcohols obtained from the reaction of allyldibutylborane with chiral aldehydes are instrumental in the synthesis of polyketide natural products, which often feature contiguous stereogenic centers. For instance, fragments of complex molecules such as the marine natural product (+)-discodermolide, a potent microtubule-stabilizing agent, have been synthesized using strategies that rely on the stereoselective addition of allyl groups to carbonyls. While various allylmetal reagents are employed in these syntheses, the principles of achieving high diastereoselectivity with reagents like allyldibutylborane are fundamental to the successful construction of the intricate stereochemical arrays found in these natural products.

The following table illustrates the general utility of the homoallylic alcohol building blocks derived from the allylation reaction in the context of natural product synthesis.

Natural Product ClassKey Chiral Building BlockSubsequent Transformations of Alkene
MacrolidesChiral Homoallylic AlcoholOzonolysis, Wittig Reaction
PolyethersChiral Homoallylic AlcoholEpoxidation, Ring-Opening
AlkaloidsChiral Homoallylic AmineHydroboration-Oxidation, Cyclization

This table represents the general synthetic utility of the chiral building blocks generated through allylation reactions in the synthesis of various classes of natural products.

Integration with Cascade and Multicomponent Reaction Strategies

A significant advancement in synthetic efficiency is the integration of individual reactions into cascade or multicomponent reaction (MCR) sequences, where multiple bonds are formed in a single operation. Allylboration reactions, including those with this compound, are well-suited for such strategies. A notable example is the tandem aza[4+2] cycloaddition/allylboration reaction, a powerful three-component process for the synthesis of polysubstituted piperidines. nih.govnih.gov

In this MCR, a 1-aza-4-borono-1,3-diene reacts with a dienophile (such as a maleimide) and an aldehyde in a one-pot process. nih.govnih.gov The initial step is a hetero-Diels-Alder reaction that forms a cyclic allylboronate intermediate. nih.gov This intermediate then reacts in situ with the aldehyde via an allylboration, transferring the allyl group and forming a new carbon-carbon bond with high stereocontrol. nih.govnih.gov This sequence efficiently constructs the piperidine (B6355638) ring system, a common motif in natural products and pharmaceuticals, while simultaneously installing multiple stereocenters. nih.govnih.gov

The key features of this tandem reaction are summarized in the table below:

FeatureDescription
Reaction Type Three-component tandem aza[4+2] cycloaddition/allylboration. nih.govnih.gov
Reactants 1-Aza-4-borono-1,3-diene, dienophile (e.g., maleimide), aldehyde. nih.govnih.gov
Key Intermediate Cyclic allylboronate. nih.gov
Key Transformation Intramolecular allylboration of the aldehyde. nih.govnih.gov
Product Polysubstituted α-hydroxyalkyl piperidines. nih.govnih.gov
Stereocontrol High diastereoselectivity, with up to four new stereogenic centers formed. nih.govnih.gov

This multicomponent strategy highlights the capability of allylboron reagents to participate in complex, one-pot transformations that rapidly build molecular complexity from simple starting materials. The compatibility of the allylboration step with the preceding cycloaddition allows for a highly convergent and atom-economical synthesis of densely functionalized heterocyclic compounds. nih.gov

Analytical and Computational Methodologies for Dibutyl Prop 2 En 1 Yl Borane Research

Spectroscopic Techniques for Investigating Organoborane Structures and Reactions

Spectroscopy is a cornerstone in the study of organoboranes, offering non-destructive methods to probe molecular structure, bonding, and transformations. A combination of nuclear magnetic resonance, vibrational spectroscopy, mass spectrometry, and X-ray crystallography provides a complete picture of the compound's identity and characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organoborane compounds in solution. The presence of NMR-active nuclei such as ¹H, ¹³C, and the two boron isotopes, ¹⁰B and ¹¹B, allows for a detailed investigation of the molecular framework. huji.ac.ilorganicchemistrydata.org

¹¹B NMR Spectroscopy: The ¹¹B nucleus (spin I = 3/2, 80.1% natural abundance) is the most frequently studied boron isotope due to its higher sensitivity and lower quadrupole moment compared to ¹⁰B. huji.ac.ilresearchgate.net For tricoordinate organoboranes like Dibutyl(prop-2-en-1-yl)borane, the ¹¹B chemical shift typically appears in a characteristic downfield region. Trialkylboranes, for instance, resonate in a narrow range of +83 to +93 ppm relative to the standard BF₃·OEt₂. sdsu.edu The specific chemical shift for this compound is expected to fall within this range, confirming the trivalent, sp²-hybridized state of the boron atom. The presence of the vinyl group might shift the resonance slightly upfield compared to simple trialkylboranes due to π-interactions between the C=C bond and the vacant p-orbital of boron. sdsu.edu

¹H and ¹³C NMR Spectroscopy: ¹H NMR provides detailed information about the proton environment. The spectrum of this compound would show distinct signals for the allyl group protons (typically in the vinylic region of ~4.8-6.0 ppm and the allylic region ~1.8-2.2 ppm) and the two butyl chains (~0.8-1.5 ppm). chemistrysteps.com In ¹³C NMR, the signals for carbons directly bonded to boron can be broadened due to quadrupolar relaxation of the boron nucleus, which can sometimes make them difficult to observe. organicchemistrydata.org The chemical shifts would reflect the different carbon environments within the butyl and allyl moieties.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal the coupling relationships between protons, for example, connecting the protons within the allyl group and along the butyl chains.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Table 1: Predicted NMR Chemical Shift Ranges for this compound.
NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹¹BR₂B-Allyl+80 to +90Broad signal, characteristic of tricoordinate boranes. sdsu.edu
¹HAllyl (CH=CH₂)5.5 - 6.0Multiplet for the internal proton. chemistrysteps.com
Allyl (=CH₂)4.8 - 5.2Two distinct multiplets for the terminal protons. chemistrysteps.com
Butyl (CH₂, CH₃) & Allyl (B-CH₂)0.8 - 2.2Overlapping signals corresponding to the alkyl chains.
¹³CAllyl (CH=CH₂)135 - 145Deshielded due to sp² hybridization.
Allyl (CH=CH₂)110 - 120Shielded relative to the internal vinyl carbon.
Butyl & Allyl (B-CH₂)10 - 40Signals for carbons bonded to boron may be broad. organicchemistrydata.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. olemiss.edunih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. olemiss.edu

For this compound, key vibrational modes would include:

C=C Stretch: A characteristic band for the allyl group's carbon-carbon double bond would be expected in the 1630-1650 cm⁻¹ region. This peak is often stronger in the Raman spectrum than in the IR spectrum due to the high polarizability of the C=C bond.

C-H Stretches: Vibrations for sp²-hybridized carbons (vinylic C-H) typically appear above 3000 cm⁻¹, while those for sp³-hybridized carbons (alkyl C-H) are found just below 3000 cm⁻¹.

B-C Stretch: The boron-carbon stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 1100 and 1300 cm⁻¹. The exact position can provide insight into the strength and nature of the B-C bond.

CH₂/CH₃ Bending: Various bending (scissoring, rocking, wagging) modes for the butyl and allyl alkyl groups would populate the fingerprint region (below 1500 cm⁻¹).

The analysis of these vibrational frequencies allows for the confirmation of the key functional moieties within the molecule. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR vs. Raman)
Vinylic C-H Stretch3010 - 3095Medium (IR), Medium (Raman)
Alkyl C-H Stretch2850 - 2960Strong (IR), Strong (Raman)
C=C Stretch1630 - 1650Variable (IR), Strong (Raman)
CH₂ Scissoring1450 - 1470Medium (IR), Medium (Raman)
B-C Stretch1100 - 1300Strong (IR), Medium-Weak (Raman) researchgate.net

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. libretexts.org In electron impact (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, forming a molecular ion (M⁺•) that is often energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is highly reproducible and serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show:

Molecular Ion (M⁺•): A peak corresponding to the mass of the intact molecule. The intensity of this peak can vary; for some aliphatic compounds, it may be weak or absent. nih.gov

Key Fragmentation Pathways: The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds. wikipedia.org Common fragmentation pathways for this molecule would likely involve the cleavage of the boron-carbon bonds.

Loss of a butyl radical (•C₄H₉, mass 57), leading to a fragment ion at [M-57]⁺.

Loss of an allyl radical (•C₃H₅, mass 41), resulting in a fragment ion at [M-41]⁺.

Further fragmentation of the butyl chains, showing a characteristic pattern of peaks separated by 14 mass units (-CH₂-). libretexts.org

The relative abundance of these fragment ions helps in confirming the connectivity and structure of the parent molecule. chemguide.co.uk

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering unambiguous proof of molecular connectivity and conformation.

While organoboranes like this compound are often liquids at room temperature, it may be possible to obtain a crystal structure at low temperatures or by forming a solid adduct with a Lewis base. A successful crystallographic analysis would confirm:

The trigonal planar geometry around the sp²-hybridized boron atom, with bond angles close to 120°.

The precise bond lengths of the B-C(butyl) and B-C(allyl) bonds.

The conformation of the butyl chains and the orientation of the allyl group relative to the rest of the molecule.

This technique is unparalleled in its ability to provide a static, detailed snapshot of the molecular architecture. researchgate.net

Advanced Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. Quantum mechanical calculations can predict structures, energies, and a variety of spectroscopic properties with increasing accuracy.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the behavior of organoborane compounds. nih.gov DFT offers a favorable balance between computational cost and accuracy for many chemical systems.

For this compound, DFT calculations can be employed to:

Predict Molecular Geometry: Optimization of the molecular structure can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Analyze Electronic Structure: Calculations can determine the distribution of electron density, identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. The LUMO is typically centered on the vacant p-orbital of the boron atom, highlighting its Lewis acidic character and its role as an electrophilic center.

Predict Reactivity: The energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators of chemical reactivity. nih.gov DFT can be used to model reaction pathways, calculate activation energies for reactions such as allylboration of carbonyls, and understand the role of catalysts. nih.govresearchgate.netresearchgate.net

Simulate Spectroscopic Data: DFT methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational (IR and Raman) frequencies. cardiff.ac.ukmdpi.com Comparing these calculated spectra with experimental results can aid in the assignment of complex spectra and confirm the proposed structure.

Commonly used DFT functionals for such studies include B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), to accurately model the system. nih.govresearchgate.net

Future Research Avenues and Prospects for Dibutyl Prop 2 En 1 Yl Borane Chemistry

Development of Novel Catalytic Systems and Chiral Auxiliaries for Enhanced Reactivity and Selectivity

A primary focus of future research is the development of more efficient and selective catalytic systems for reactions involving allylboranes. While stoichiometric chiral auxiliaries, such as those derived from α-pinene, have been successful, the trend is moving towards catalytic asymmetric methods to improve atom economy and reduce waste. researchwithrowan.comyork.ac.uk

One promising avenue is the use of chiral diols, such as BINOL derivatives, which have been shown to effectively catalyze the enantioselective allylboration of acyl imines. nih.gov Research in this area will likely focus on designing new diol catalysts that can operate at lower catalyst loadings and expand the substrate scope to include less reactive ketones and imines. nih.gov Mechanistic studies suggest that these catalysts operate via a facile exchange with the alkoxy groups on the boron atom, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.govnih.gov

Another area of intense investigation is the use of transition metal catalysis. Copper(I) complexes with chiral phosphine (B1218219) ligands, for instance, have been used to facilitate the catalytic asymmetric allylation of imines with allylboronates. acs.org Future work will likely explore other metals and ligand combinations to improve enantioselectivity and broaden the range of compatible functional groups. nih.gov The development of catalytic systems that can control both regio- and stereoselectivity in reactions with substituted allylboranes remains a significant challenge. acs.org

Table 1: Examples of Catalytic Systems in Asymmetric Allylboration

Catalyst/AuxiliarySubstrate ClassKey Features
Chiral BiphenolsKetonesPromotes reaction at relatively high catalyst loadings (15 mol%). nih.gov
(S)-3,3′-Ph₂-BINOLAcyl IminesAchieves high yields (75-94%) and enantiomeric ratios (95:5 – 99.5:0.5). nih.gov
Cu(I) / Chiral Phosphine LigandsKeto-iminesEnables catalytic asymmetric allyboration with high enantioselectivity. acs.org
α-Pinene DerivativesAldehydesStoichiometric chiral auxiliary offering high reactivity and simple preparation. york.ac.uk

Exploration of Underutilized Reactivity Modes and Expansion of Substrate Scope in Allylborane Chemistry

While the allylboration of carbonyls and imines is well-established, the full reactive potential of allylboranes like dibutyl(prop-2-en-1-yl)borane is yet to be realized. acs.org Future research will aim to uncover and exploit novel reactivity patterns. This includes exploring their participation in multicomponent reactions, cycloadditions, and cross-coupling reactions beyond the standard Suzuki-Miyaura coupling. acs.orgdergipark.org.tr

Expanding the substrate scope is another critical goal. While allylboration works well for many aldehydes and activated imines, less electrophilic substrates such as unactivated ketones, esters, and amides are still challenging targets. nih.gov Research into more reactive boron reagents or more potent catalytic systems could overcome these limitations. organic-chemistry.org For example, the development of hydroxamate leaving groups in acetals has been shown to improve reactivity in ether-forming cross-coupling reactions with organotrifluoroborates, a strategy that could potentially be adapted for allylborane chemistry. organic-chemistry.org

Furthermore, the development of methods for the enantioconvergent allylboration of racemic allylic substrates is an almost unexplored area that holds significant promise. acs.org Success in this domain would greatly enhance the utility of allylboranes in synthesizing complex molecules with multiple stereocenters. The scope of alkyne allylboration could also be expanded to include internal alkynes and acetylene itself, which are currently challenging substrates. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies for Organoborane Production

The integration of organoborane synthesis with continuous flow chemistry presents a significant opportunity for creating safer, more efficient, and scalable manufacturing processes. uottawa.canih.gov Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing highly exothermic or fast reactions common in organometallic synthesis. nih.govnih.gov

Researchers have already demonstrated the utility of flow chemistry for Grignard additions and other organometallic processes, providing a blueprint for its application to the synthesis of this compound and other organoboranes. nih.govsyrris.com Future work will focus on developing telescoped reactions where the crude product from one flow reactor is directly used as a substrate in the next, minimizing purification steps and waste. nih.gov The use of packed-bed reactors with immobilized catalysts or reagents is another promising direction, simplifying product purification and enabling catalyst recycling. uottawa.cathieme-connect.de

From a sustainability perspective, there is a growing emphasis on developing greener production methods for boron compounds. innovationnewsnetwork.cominnovationnewsnetwork.com This includes using earth-abundant and less toxic metals as catalysts and minimizing the use of hazardous reagents and solvents. unibe.ch Research into catalytic C-H activation and borylation, for example, offers a more atom-economical route to organoboranes compared to traditional methods that rely on pre-functionalized starting materials. msu.edu

Bio-inspired and Biocatalytic Applications of Organoboranes

The interface between organoboron chemistry and biology is a rapidly emerging field. While no natural products containing a boronic acid group have been isolated, several complex boron-containing natural products are known, suggesting that biological systems can manage and utilize boron. acs.org This opens the door to exploring bio-inspired applications for synthetic organoboranes.

A significant future prospect is the development of biocatalytic methods for organoborane synthesis. tuhh.de Using enzymes to catalyze the formation of carbon-boron bonds could offer unparalleled selectivity and environmental benefits. Recently, a heme-enzyme-based technique has been shown to be a promising approach for biocatalytic organoborane synthesis, providing a greener alternative to traditional chemical methods that are often hazardous and lack enantioselectivity. tuhh.de

Organoboranes are also being investigated for their potential as enzyme inhibitors and in molecular recognition. univ-rennes.fr Their unique electronic properties make them suitable for interacting with biological macromolecules. Future research could explore the use of functionalized allylboranes as probes for chemical biology or as building blocks for the synthesis of new boron-containing pharmaceuticals, moving beyond the protease inhibitors that have already seen clinical success. acs.org

Design of New Boron-Containing Functional Materials and their Precursors

The unique electronic properties of boron—specifically its electron-deficient nature—make organoboranes attractive precursors for novel functional materials. innovationnewsnetwork.comrsc.org The incorporation of boron into π-conjugated systems can significantly alter their electronic and photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. rsc.org

Future research will focus on using versatile organoboranes like this compound as building blocks to construct complex boron-doped polycyclic aromatic hydrocarbons and polymers. oaepublish.com The design of the chemical bonds and the steric environment around the boron atom will be crucial for tuning the properties of these materials. rsc.org The development of new boron-mediated reactions capable of constructing large π-conjugated systems is a key objective in this area. rsc.org

Furthermore, the rich reactivity of the carbon-boron bond allows for post-polymerization modification, offering a pathway to a wide array of functional materials from a common polymeric precursor. univ-rennes.fr As the demand for advanced materials with tailored properties grows, the strategic use of organoborane chemistry will undoubtedly play a pivotal role in meeting these challenges. oaepublish.comunamur.be

Q & A

Q. How should researchers design experiments to validate the role of this compound in hydrogen storage without confounding variables?

  • Methodology : Use a factorial design to isolate variables (e.g., temperature, pressure, catalyst concentration). Include negative controls (e.g., reactions without borane) and internal standards (e.g., deuterated analogs). Validate reproducibility via interlaboratory comparisons .

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